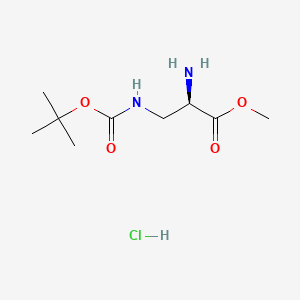
3-BOC-D-2,3-Diaminopropionsäuremethylester HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl” is also known as “®-methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” or “®-2-amino-3-tert-butoxycarbonylamino-propionic acid methyl ester hydrochloride”. It has a molecular formula of C9H19ClN2O4 and an exact mass of 254.103 .
Synthesis Analysis
This compound is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It can be prepared by treating 2,3-dibromopropionic acid with ammonia .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H19ClN2O4 . It has a Polar Surface Area (PSA) of 90.65 and an XLogP3 of 1.9046 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 254.71 . It is also known to have a Polar Surface Area (PSA) of 90.65 and an XLogP3 of 1.9046 .Wissenschaftliche Forschungsanwendungen
Biosynthese von nicht-proteinogenen Aminosäuren
“3-BOC-D-2,3-Diaminopropionsäuremethylester HCl” ist ein Derivat der 2,3-Diaminopropionsäure (2,3-Diaminopropionat, Dpr), einer nicht-proteinogenen Aminosäure . Diese Verbindung findet sich in bestimmten Sekundärmetaboliten, darunter Zwittermicin A und Tuberactinomycin . Sie wird durch die Pyridoxalphosphat (PLP)-vermittelte Aminierung von Serin gebildet .
Pharmazeutisches Zwischenprodukt
Diese Verbindung wird als pharmazeutisches Zwischenprodukt verwendet . Als Zwischenprodukt spielt es eine entscheidende Rolle bei der Synthese verschiedener pharmazeutischer Verbindungen.
Peptidsynthese in Lösung
DL-2,3-Diaminopropionsäure-Monohydrochlorid, eine verwandte Verbindung, wird häufig in der Peptidsynthese in Lösung verwendet . Angesichts der strukturellen Ähnlichkeit könnte “this compound” möglicherweise in ähnlichen Anwendungen eingesetzt werden.
Synthese von geschützten l-Dap-Methylestern
Der synthetische Ansatz für geschützte l-Dap-Methylester verwendet geeignet maskierte 2,3-Diaminopropanole, die durch reduktive Aminierung eines Aldehyds erhalten werden, der aus der kommerziellen Aminosäure Nα -Fmoc- O - tert -butyl- d -serin hergestellt wird . Dies deutet darauf hin, dass “this compound” bei der Synthese von geschützten l-Dap-Methylestern eingesetzt werden könnte.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is used as a derivative of amino acids for the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
Mode of Action
As a derivative of amino acids, it likely interacts with its targets by being incorporated into peptide chains during their synthesis .
Biochemical Pathways
The compound is involved in the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . These inhibitors can affect various biochemical pathways, including those involved in bacterial cell wall synthesis (glucosamine synthase) and muscle contraction (myosin kinase).
Pharmacokinetics
As a derivative of amino acids, it’s likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .
Result of Action
As a derivative of amino acids, it’s likely to be involved in protein synthesis and may affect cellular functions depending on the specific proteins it helps synthesize .
Action Environment
Like other amino acid derivatives, factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy .
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJLJNFNXINTHS-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
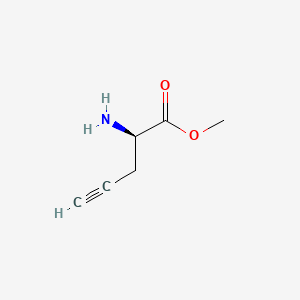
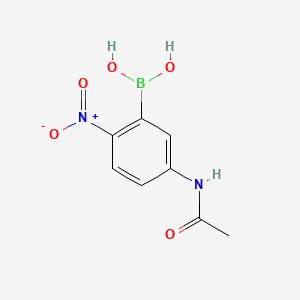
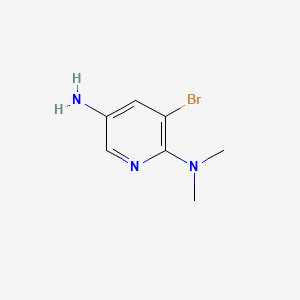

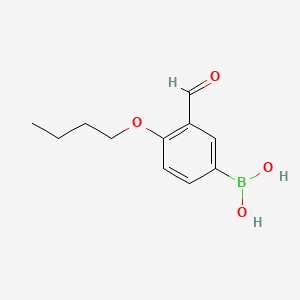




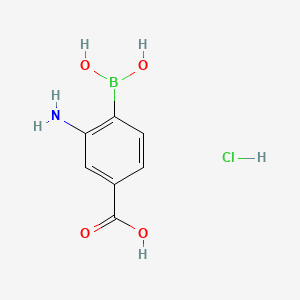
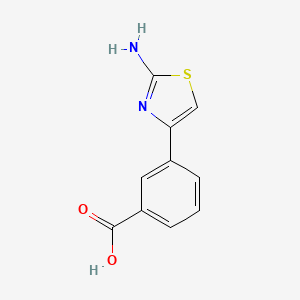
![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)


